DISPERSE YELLOW 5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1-methyl-3-[(3-nitrophenyl)diazenyl]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c1-19-13-8-3-2-7-12(13)15(21)14(16(19)22)18-17-10-5-4-6-11(9-10)20(23)24/h2-9,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSLVBDPACXUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)N=NC3=CC(=CC=C3)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064358 | |
| Record name | C.I. Disperse Yellow 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6439-53-8 | |
| Record name | 4-Hydroxy-1-methyl-3-[2-(3-nitrophenyl)diazenyl]-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6439-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disperse Yellow 5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006439538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[2-(3-nitrophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Yellow 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-2-quinolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Disperse Yellow 5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL4ZW4V6EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Disperse Yellow 5 and Its Derivatives
Classical Coupling Reactions in Azo Dye Synthesis
The traditional synthesis of azo dyes like Disperse Yellow 5 fundamentally relies on a two-stage reaction sequence: diazotization followed by an azo coupling. jchemrev.comnih.gov
Diazotization and Coupling Mechanisms
Diazotization: This initial step involves the conversion of a primary aromatic amine, known as the diazo component, into a diazonium salt. jchemrev.com This reaction is typically carried out by treating the amine with sodium nitrite (B80452) in an acidic medium at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt. nih.govmdpi.com The acid is crucial to prevent the formation of amino cations, which would hinder the subsequent reaction. mdpi.com
Azo Coupling: The unstable diazonium salt is then immediately reacted with a coupling component, which is an electron-rich species like a phenol (B47542) or an aromatic amine. jchemrev.comnih.gov In this electrophilic aromatic substitution reaction, the diazonium ion acts as the electrophile. nih.gov The reaction with a phenol typically yields a yellow or orange azo compound. jchemrev.com
Specific Precursors and Reaction Conditions for this compound Synthesis
The synthesis of this compound involves the diazotization of m-nitroaniline, which serves as the diazo component. This is then coupled with 4-Hydroxy-1-methylquinolin-2(1H)-one. worlddyevariety.com
A patented method outlines a synthesis process that avoids the need for protecting the amino group, thereby shortening the operational steps and reducing wastewater. google.comgoogle.com The key steps are:
Diazotization: m-Aminophenol is reacted with sodium nitrite under acidic conditions to form m-aminophenol diazonium salt. The temperature for this reaction is maintained between -5 and 15°C, with a preferred range of 0 to 5°C. google.comgoogle.com The acidity of the system is controlled, typically with hydrochloric acid. google.com The molar ratio of m-aminophenol to sodium nitrite is approximately 1:1.02 to 1.2. google.com
Coupling Reaction: The resulting diazonium salt is then reacted with a methylpyridone solution. This reaction is carried out at a temperature of 0 to 25°C. google.comgoogle.com
Esterification: The product from the coupling reaction subsequently undergoes esterification with benzenesulfonyl chloride to yield the final this compound dye. google.comgoogle.com This step is performed at a temperature of 0 to 30°C and a pH of 9 to 13. google.com
Advanced Synthetic Approaches
To enhance efficiency and align with green chemistry principles, modern synthetic methods are being explored for the production of disperse dyes.
Microwave-Assisted Synthesis of Disperse Dyes
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as rapid, uniform, and controlled heating. dntb.gov.uapsu.edu This technology can significantly shorten reaction times and improve yields compared to conventional heating methods. dntb.gov.uanih.gov In the synthesis of disperse dyes, microwave assistance has been successfully used to prepare various novel structures in minutes rather than hours. nih.govmdpi.com This method is also compatible with green chemistry protocols by potentially reducing the need for harmful organic solvents. dntb.gov.uamdpi.com
Ultrasound-Enhanced Dye Synthesis
Ultrasonic technology presents another environmentally friendly approach in dye synthesis and application. nih.gov The cavitation effect induced by ultrasound can accelerate chemical reactions by increasing solution temperature and promoting the dissolution of solutes. mdpi.com In the context of dyeing, ultrasound can enhance the absorption of disperse dyes onto polyester (B1180765) fabrics. nih.gov It has been shown that the use of ultrasound can lead to higher color depth in dyeing processes compared to traditional methods. nih.gov Furthermore, the combination of ultrasound with other advanced oxidation processes, like the photo-Fenton reaction, has proven effective in the decolorization of azo dyes. nih.gov
Design and Derivatization of Novel Disperse Yellow Structures
The development of new disperse dyes often involves the synthesis of novel molecular structures to achieve desired properties. Researchers have focused on creating new azo disperse dyes by coupling various diazonium salts with different coupling components. For instance, novel disperse dyes have been synthesized using enaminone derivatives, which are then coupled with diazonium salts. mdpi.comajol.info
The derivatization of existing dye structures is another avenue for creating new dyes. For example, disazo disperse dyes have been created from arylamino monoazothiophenes through diazotization and subsequent coupling with components like 2-naphthol. nih.gov The synthesis of azo dyes incorporating heterocyclic scaffolds, such as thiazole (B1198619) and imidazole, has also been explored to produce dyes with potentially enhanced properties. rsc.orgrsc.orgresearchgate.net These novel structures are then applied to fabrics like polyester to assess their dyeing performance and fastness properties. researchgate.netnih.gov
Pyrazole (B372694) and Pyridone-Based Disperse Yellow Derivatives
Derivatives of pyrazole and pyridone are significant classes of coupling components in the synthesis of disperse dyes, often replacing pyrazolones to achieve excellent color brightness. mdpi.com These heterocyclic structures serve as the electron-rich nucleophiles that react with diazonium salts to form brightly colored azo compounds.
Pyridone-Based Dyes: Aryl azo pyridone dyes are a commercially important class, yielding bright colors from yellow to orange. encyclopedia.pub There are two primary synthetic routes for their preparation:
Sequential Synthesis: This method involves first coupling a 1,3-dicarbonyl compound, such as ethyl acetoacetate, with an aryl diazonium salt. mdpi.com The resulting intermediate is then condensed with a compound like cyanoacetamide to form the final pyridone dye structure. mdpi.comencyclopedia.pub
Direct Coupling: A more common and straightforward approach is to first synthesize the pyridone ring and then use it as a coupling component in a subsequent reaction with a diazonium salt. encyclopedia.pubekb.eg For instance, pyridones can be prepared through a three-component condensation of reagents like alkyl cyanoacetates, primary amines, and β-ketoesters. mdpi.com These pre-formed pyridones are then coupled with various aromatic and heteroaromatic diazonium salts to afford a wide range of disperse dyes. encyclopedia.pubnih.gov
The properties of the resulting dyes are influenced by the substituents on the aromatic diazonium salt. For example, studies have shown that pyridone-based disperse dyes containing electron-withdrawing groups tend to exhibit better light fastness compared to those with electron-donating groups. ekb.eg
Interactive Table: Synthesis of Pyridone-Based Disperse Dyes
| Diazo Component | Coupling Component | Resulting Dye Shade | Reference |
|---|---|---|---|
| Various Aromatic Diazonium Salts | 4-methyl pyridone-3-carbonitrile | Yellow, Dark Yellow, Brown | ekb.eg |
| Various Aromatic Diazonium Salts | 4-ethyl pyridone-3-carbonitrile | Yellow, Dark Yellow, Brown | ekb.eg |
Pyrazole-Based Dyes: Pyrazoles are another critical class of heterocyclic compounds used in yellow disperse dyes. The synthesis typically follows the standard diazotization-coupling pathway. In a common procedure, an aromatic primary amine is diazotized and subsequently coupled with a pyrazole derivative. google.commdpi.com A frequently used coupling component is 1-phenyl-3-methyl-5-aminopyrazole. google.com The reaction involves adding the prepared diazo liquid to a dilute acid solution of the aminopyrazole to initiate the coupling reaction and form the final dye. google.com
The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) azo disperse dyes represents a more complex application. This process can start with the synthesis of pyrazole-3,5-diamine derivatives, which are then reacted with enaminones in glacial acetic acid to form the fused heterocyclic dye system. emerald.com These dyes have shown a strong affinity for polyester fabrics. emerald.com
Azo-Anthraquinone and Azo-Salicylaldehyde Disperse Dye Systems
To enhance dye properties such as substantivity and light fastness, larger, more rigid structures like anthraquinone (B42736) and functionalized aromatic rings like salicylaldehyde (B1680747) are incorporated into the dye molecule.
Azo-Anthraquinone Dyes: Anthraquinone-based dyes are known for their stability, but combining them with the azo chromophore can create dyes with high tinctorial strength and excellent light fastness. discoveryjournals.org In this system, an aminoanthraquinone, such as 1-aminoanthraquinone (B167232), is used as the diazo component. scispace.comabu.edu.ng The synthesis proceeds via the diazotization of the aminoanthraquinone, followed by a coupling reaction with components like 1-phenyl-3-methyl-5-pyrazolones. scispace.com This approach leverages the pyrazolone's ability to impart good light fastness while the bulky anthraquinone group increases the dye's affinity for hydrophobic fibers like polylactide (PLA). scispace.com Research has shown that monoazo dyes derived from diazotized 1-aminoanthraquinone exhaust better on polylactide fabrics than corresponding disazo dyes. abu.edu.ng
Interactive Table: Properties of Azo-Anthraquinone Dyes
| Diazo Component | Coupling Component | Fiber | Key Finding | Reference |
|---|---|---|---|---|
| 1-Aminoanthraquinone | 1-Phenyl-3-methyl-5-pyrazolones | Polylactide (PLA) | Good fastness properties; applicable at low temperatures. | scispace.com |
| Diazotized 1-aminoanthraquinone | Pyridone derivatives | Polylactide (PLA) | Good to very good fastness properties. | abu.edu.ng |
Heterocyclic Disperse Yellow Dye Compounds
The use of heterocyclic rings is a cornerstone of modern disperse dye chemistry, allowing for the creation of dyes with high brightness and strong dyeing performance. scielo.br A heterocyclic compound can be incorporated as either the diazo component or the coupling component.
The general synthetic route involves the diazotization of a primary amine (which can be aromatic or heterocyclic) and subsequent coupling with an electron-rich heterocyclic compound. researchgate.netresearchgate.net
Key Heterocyclic Systems in Disperse Dyes:
Thiazole Derivatives: The discovery that 2-amino-5-nitrothiazole (B118965) could be used as a diazo component led to the development of bright disperse dyes with good fastness properties. scielo.br For example, 5-acetyl-2-amino-4-methylthiazole can be diazotized (often requiring nitrosylsulphuric acid) and coupled with various N-alkylanilines to produce bright orange-red dyes with excellent affinity for polyester and nylon. scielo.br
Pyrazole Derivatives: As previously mentioned, pyrazoles are common coupling components. A patented method describes the preparation of a heterocyclic disperse yellow dye by diazotizing an aromatic primary amine like 4-chloro-2-nitroaniline (B28928) and coupling the resulting diazonium salt with 1-phenyl-3-methyl-5-aminopyrazole. google.com This process yields a dye with a brilliant color and excellent fastness. google.com
Thiophene Derivatives: Thiophenes prepared via the Gewald synthesis can be used to produce a range of yellow to green dyes. sapub.org These dyes are synthesized through azo coupling and have shown good affinity for polyester fibers. sapub.org
Interactive Table: Synthesis of Heterocyclic Disperse Dyes
| Diazo Component | Coupling Component | Resulting Dye (λmax) | Reference |
|---|---|---|---|
| Diazotized 4-chloro-2-nitroaniline | 1-phenyl-3-methyl-5-aminopyrazole | Yellow (442 nm) | google.com |
| Diazotized 2-nitroaniline | 1-phenyl-3-methyl-5-aminopyrazole | Yellow (428 nm) | google.com |
Monoazo Disperse Dye Synthesis from Aromatic Primary Amines
The synthesis of monoazo dyes from aromatic primary amines is the most fundamental and widely used method in azo dye chemistry due to its simplicity and the extensive structural variety it allows. ekb.egasianpubs.org The process is a classic two-step reaction:
Diazotization: A primary aromatic amine (the diazo component) is converted into a diazonium salt. ekb.eg This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). discoveryjournals.orgijrpr.com The reaction must be carried out at low temperatures, usually between 0–5 °C, to prevent the unstable diazonium salt from decomposing. mdpi.com
Azo Coupling: The cold diazonium salt solution is then immediately added to a solution of a coupling component. ijrpr.com The coupling component is an electron-rich species, such as a phenol, naphthol, aromatic amine, or a compound with an active methylene (B1212753) group (e.g., β-ketoacid derivatives). ekb.egijrpr.com The electrophilic diazonium ion attacks the electron-rich ring or group of the coupling component, forming the stable azo bond (–N=N–) and yielding the final dye. ekb.eg
This versatile method allows for the production of a full spectrum of colors, including yellow, orange, and red, simply by varying the structures of the aromatic amine and the coupling component. ekb.egasianpubs.org For example, diazotized 4-nitroaniline (B120555) coupled with salicylic (B10762653) acid produces a yellow monoazo disperse dye. ijrpr.com
Interactive Table: Yields of Monoazo Dyes from 4-Nitroaniline
| Diazo Component | Coupling Component | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Nitroaniline | 1-Naphthol | 1-[(4-nitrophenyl)azo]-2-naphthol | 87.6 | ijrpr.com |
| 4-Nitroaniline | 2-Naphthol | 2-[(4-nitrophenyl)azo]-1-naphthol | 64.2 | ijrpr.com |
| 4-Nitroaniline | Salicylic Acid | 5-[(4-nitrophenyl)azo]salicylic acid | 67.9 | ijrpr.com |
Molecular Structure, Reactivity, and Spectroscopic Characterization of Disperse Yellow 5
Tautomerism and Isomerism in Azo Disperse Dyes
Azo disperse dyes like Disperse Yellow 5 can exist in different structural forms, or isomers, which can interconvert. This includes tautomerism, involving the migration of a proton, and geometric isomerism around the azo bond.
Azo-Hydrazone Tautomerism and Stabilization
Azo dyes containing a hydroxyl group ortho or para to the azo linkage are capable of existing in two tautomeric forms: the azo form and the hydrazone form. This equilibrium is a critical aspect of their chemistry, as the two tautomers possess different properties and coloration. researchgate.net The equilibrium can be influenced by external factors such as pH and the presence of metal ions. rsc.orgresearchgate.net
The hydrazone form is often stabilized by the formation of a six-membered intramolecular hydrogen ring. rsc.orgresearchgate.net The stability of each tautomer is also significantly affected by the nature of the solvent. Hydrogen bond acceptor (HBA) solvents tend to stabilize the azo form by interacting with the hydroxyl group, while hydrogen bond donor (HBD) solvents can stabilize the hydrazone form through hydrogen bonding with the protonated nitrogen atom. goums.ac.ir For many pyridone dyes, the hydrazone tautomer is the more abundant and stable form. researchgate.netresearchgate.net
| Characteristic | Azo Form | Hydrazone Form |
|---|---|---|
| Key Functional Group | -N=N- (Azo) and -OH (Hydroxyl) | -NH-N= (Hydrazone) and C=O (Keto) |
| Stabilization | Favored in some polar, hydrogen bond acceptor solvents. goums.ac.ir | Often stabilized by intramolecular hydrogen bonding. rsc.orgresearchgate.net |
| Prevalence | Can predominate in certain anisotropic media. goums.ac.ir | Frequently the more abundant tautomer in pyridone dyes. researchgate.netresearchgate.net |
Cis-Trans Isomerization Phenomena
The central nitrogen-nitrogen double bond (-N=N-) in azo dyes is subject to cis-trans (or E/Z) geometric isomerization. The trans isomer, where the substituent groups are on opposite sides of the double bond, is generally more stable due to lower steric hindrance. The cis isomer is energetically less favored. wordpress.com
This isomerization is often a photochemical event, where the absorption of light, typically by the more stable trans isomer, promotes it to an electronically excited state. wordpress.comnih.gov From this excited state, it can relax to the ground state of the cis form. The molecule will then thermally revert to the more stable trans isomer. wordpress.com This reversible process is a primary photochemical event for many azo compounds and is fundamental to the behavior of photoactive molecules. nih.govnih.gov The rate of the thermal cis-to-trans isomerization can be highly influenced by factors such as solvent polarity. wordpress.com For some disperse yellow dyes, both azo-hydrazone and cis-trans tautomerisms have been observed and studied. rsc.orgnih.gov
Influence of Substituted Groups on Conformational Alteration and Tautomerism
The specific substituent groups attached to the core structure of an azo dye have a profound influence on the tautomeric equilibrium and conformational preferences. researchgate.net The electronic nature of these groups—whether they are electron-donating or electron-withdrawing—can alter the electron density distribution within the molecule, thereby favoring one tautomer over the other. nih.gov
For instance, electron-withdrawing groups can impact the stability of the different forms. The position of substitution is also critical; the proximity of a substituent to the azo or hydroxyl groups can lead to specific intramolecular interactions that stabilize or destabilize a particular tautomer. mdpi.com Furthermore, the solvent environment can modify the impact of these substituent effects; an increase in solvent polarity can enhance the electronic influence of certain groups. nih.gov
| Factor | Influence on Azo-Hydrazone Equilibrium |
|---|---|
| Solvent Type | Hydrogen bond donor solvents (e.g., methanol) tend to stabilize the hydrazone form, while hydrogen bond acceptor solvents (e.g., DMF) stabilize the azo form. goums.ac.ir |
| Substituent Groups | Electron-donating or electron-withdrawing groups alter electron density, shifting the equilibrium. nih.gov Their position determines potential intramolecular interactions. mdpi.com |
| pH | Changes in pH can control the protonation state of the molecule, thereby shifting the tautomeric balance. rsc.orgresearchgate.net |
Electronic Structure and Reactivity Studies
The electronic properties of this compound are determined by the arrangement of its molecular orbitals and the influence of its substituent groups. These factors govern the dye's color, reactivity, and stability.
Influence of Substituent Groups on Electronic Properties
Substituent groups play a crucial role in modifying the electronic properties of dye molecules. mdpi.com By adding electron-donating (D) or electron-withdrawing (W) groups to the aromatic rings, it is possible to tune properties such as the static dipole moment. mdpi.comnih.gov
Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups pull electron density away from the conjugated system.
Electron-Donating Groups (e.g., -NH₂, -OH): These groups push electron density into the conjugated system.
The strategic placement of these groups can significantly alter the molecule's electronic landscape. For example, creating a "push-pull" system with a donating group at one end and a withdrawing group at the other can enhance properties like the static dipole difference. mdpi.com The position of nitrogen atoms within heterocyclic rings, such as the quinolinone moiety in this compound, also profoundly influences the electronic effects of attached substituents. rsc.org
Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It acts as an electron donor. malayajournal.org The energy of the HOMO is related to the molecule's ionization potential.
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It acts as an electron acceptor. youtube.commalayajournal.org The energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. This gap is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and less stable. malayajournal.org This energy gap is also directly related to the electronic absorption properties of the dye.
| Term | Definition | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; the highest energy orbital that contains electrons. youtube.com | Represents the ability to donate electrons; involved in nucleophilic reactions. youtube.com |
| LUMO | Lowest Unoccupied Molecular Orbital; the lowest energy orbital that is empty of electrons. youtube.com | Represents the ability to accept electrons; involved in electrophilic reactions. youtube.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. malayajournal.org |
Electrophilic and Nucleophilic Reactivity of Disperse Yellow Systems
The chemical structure of this compound, C16H12N4O4, contains several functional groups that dictate its reactivity. worlddyevariety.com The azo group (-N=N-) and the aromatic rings are key areas for chemical reactions.
Advanced Spectroscopic Analysis Techniques
A variety of advanced spectroscopic techniques are employed to characterize this compound, providing detailed information about its molecular structure and properties.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. wwjmrd.com The FTIR spectrum of a yellow dye would typically show characteristic peaks corresponding to the vibrations of its constituent bonds. researchgate.net For this compound, key vibrational bands would be expected for the N=N stretching of the azo group, C=C stretching within the aromatic rings, C-N stretching, and N-O stretching of the nitro group. The analysis of these spectral features provides a fingerprint for the compound, aiding in its identification and quality control. wwjmrd.comresearchgate.net
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| N=N Stretch (Azo) | 1400 - 1450 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| N-O Stretch (Nitro) | 1500 - 1560 (asymmetric), 1300 - 1370 (symmetric) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net
¹H NMR: The proton NMR spectrum of this compound would display signals for each unique proton in the molecule. The chemical shift of these signals is influenced by the electronic environment of the protons. organicchemistrydata.org Protons on the aromatic rings will appear in the downfield region (typically δ 6-9 ppm) due to the deshielding effect of the aromatic ring currents and the attached functional groups. The exact splitting patterns would depend on the coupling between adjacent protons.
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon atoms in the molecule. Carbons in the aromatic rings would show signals in the δ 110-160 ppm range. The carbon atoms directly attached to the nitrogen and oxygen atoms would have distinct chemical shifts.
The structural characterization of novel disperse dyes often relies on ¹H and ¹³C NMR analyses to confirm their synthesized structures. researchgate.netresearchgate.net
Mass Spectrometry (MS), including LC-ESI-MS/MS and DART-MS
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular weight is 324.29 g/mol with a molecular formula of C16H12N4O4. worlddyevariety.com
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS): This technique is widely used for the analysis of disperse dyes. youngin.comresearchgate.net It allows for the separation of components in a mixture by liquid chromatography followed by their ionization and mass analysis. oup.com This method is highly sensitive and can be used for the quantification of dyes at very low concentrations. researchgate.netoup.com
Direct Analysis in Real Time Mass Spectrometry (DART-MS): DART-MS is a rapid and direct method for analyzing samples with minimal preparation, making it suitable for the screening of dyes.
The standard method for analyzing disperse dyes in various products often involves techniques like HPLC or TLC coupled with mass spectrometry detection. labrulez.com
UV-Visible Spectrophotometry and Microspectrophotometry
UV-Visible spectrophotometry is used to determine the absorption characteristics of a dye in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu this compound exhibits an absorbance peak at 234 nm. aatbio.com The color of a dye is determined by the wavelengths of light it absorbs. msu.edu A yellow dye like this compound absorbs light in the violet region of the spectrum.
Chemometric methods can be applied to UV-Vis data to analyze complex mixtures of dyes with overlapping spectra. analysis.rs The analysis of disperse dyes in environmental samples often utilizes spectrophotometric methods, sometimes in conjunction with chromatography. researchgate.net
| Spectroscopic Data | Value |
| Absorbance Peak (λmax) | 234 nm aatbio.com |
| Appearance | Yellow Powder worlddyevariety.com |
| Molecular Weight | 324.29 g/mol worlddyevariety.com |
Raman Spectroscopy in Disperse Dye Analysis
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular structure of a compound. nih.gov It is complementary to FTIR spectroscopy and is particularly useful for analyzing samples in aqueous solutions, as water is a weak Raman scatterer. nih.gov
In the analysis of disperse dyes, Raman spectroscopy can be used to identify the dye and to study its interaction with fibers. researchgate.net Surface-enhanced Raman spectroscopy (SERS) can be employed to enhance the Raman signal of dyes, allowing for their detection at very low concentrations. researchgate.net The Raman spectrum of a yellow dye will show characteristic peaks corresponding to the vibrational modes of its chemical bonds, such as the N=N stretching of the azo group. mdpi.com
Elemental Analysis for Structural Confirmation
Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, and oxygen) that constitute a compound. This method serves as a crucial step in the verification of a proposed molecular structure by comparing experimentally obtained data with theoretically calculated values derived from the presumed molecular formula.
For this compound, the proposed molecular formula is C₁₆H₁₂N₄O₄. worlddyevariety.comfda.gov Based on this formula and the atomic weights of its constituent elements, the theoretical elemental composition can be calculated. The molecular weight of the compound is 324.29 g/mol . worlddyevariety.com
The confirmation of the dye's empirical and molecular formula is achieved when the elemental composition, as determined through experimental techniques like combustion analysis, aligns closely with these theoretical percentages. This alignment provides strong evidence for the accuracy of the assigned structure, C₁₆H₁₂N₄O₄, by confirming the precise ratio of atoms within the molecule.
Detailed research findings from analytical studies would typically present a comparison between the calculated and found percentages. A close correlation between these values is a primary indicator of the sample's purity and the correctness of its identified molecular structure.
The theoretical elemental composition of this compound is detailed in the table below.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight ( g/mol ) | Theoretical Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 16 | 192.16 | 59.26% |
| Hydrogen | H | 1.01 | 12 | 12.12 | 3.74% |
| Nitrogen | N | 14.01 | 4 | 56.04 | 17.28% |
| Oxygen | O | 16.00 | 4 | 64.00 | 19.73% |
| Total | | | | 324.32 | 100.00% |
Environmental Fate and Remediation Strategies for Disperse Yellow 5
Environmental Partitioning and Distribution
The environmental behavior of Disperse Yellow 5 is largely governed by its physicochemical properties, particularly its hydrophobicity. This characteristic influences how the dye distributes between water, sediment, and biota.
Sediment Adsorption Mechanisms and Kinetics
Disperse dyes, including this compound, are hydrophobic compounds, which gives them a significant tendency to adsorb to sediments in aquatic environments. mst.dk The process of adsorption is influenced by various factors, including the pH of the water and the presence of inorganic salts. For instance, a high concentration of calcium ions can promote adsorption and flocculation processes. mst.dk
The kinetics of adsorption, which describes the rate of dye uptake by a sorbent, has been a subject of study. Kinetic models such as the pseudo-first-order, pseudo-second-order, and intra-particle diffusion models are often used to analyze the adsorption process. researchgate.netscispace.com Studies on similar disperse dyes have shown that the adsorption process can often be described by a two-step kinetic model, indicating different rates of adsorption at different stages of the process. researchgate.net The initial rapid phase is often followed by a slower phase as the adsorbent surface becomes saturated. scispace.com The Modified Freundlich equation has been found to effectively describe the adsorption kinetics of a disperse yellow dye on PET fibers, suggesting that the adsorption energy decreases as the surface becomes covered. scispace.com
The adsorption mechanism for disperse dyes onto sediments is thought to be analogous to the dyeing process of hydrophobic fabrics, where the dye partitions from the water phase to the solid phase. mst.dk
Bioconcentration Potential in Aquatic Systems
Hydrophobicity and its Implications for Environmental Distribution
Hydrophobicity, or the tendency to repel water, is a defining characteristic of disperse dyes. mst.dk this compound is insoluble in water but soluble in some organic solvents. worlddyevariety.com This property is the primary driver of its environmental partitioning. Its low water solubility and high affinity for organic matter mean that when released into aquatic environments, it is more likely to be found in sediment and biota rather than dissolved in the water column. mst.dknih.gov This partitioning behavior is a critical consideration in assessing the environmental risk and exposure pathways of the dye. The hydrophobicity of disperse dyes facilitates their removal from textile fibers through abrasion and leaching, leading to their entry into waterways through textile effluents. nih.gov
Biodegradation Pathways and Microbial Systems
The recalcitrant nature of many synthetic dyes has led to research into biological degradation methods, particularly those involving microbial enzyme systems.
Enzymatic Decolorization and Degradation Mechanisms
Various microorganisms, especially fungi, have been shown to decolorize and degrade disperse dyes through the action of extracellular enzymes. researchgate.netnih.gov The enzymatic degradation of azo dyes like this compound typically involves the cleavage of the azo bond (-N=N-), which is responsible for the dye's color. mdpi.comcymitquimica.com This process can lead to the formation of less colored or colorless aromatic amines, which may themselves be subject to further degradation. ohsu.edu
The efficiency of enzymatic decolorization can be influenced by several factors, including temperature and pH. nih.govnih.gov For instance, the decolorization of Disperse Yellow 5G by the yeast Candida dubliniensis was found to be highest at 25°C and a pH of 4. nih.gov
Ligninolytic Enzymes (Lignin Peroxidase, Manganese Peroxidase, Laccase)
Ligninolytic enzymes, produced primarily by white-rot fungi, are key players in the degradation of a wide range of recalcitrant organic pollutants, including synthetic dyes. nih.govmdpi.comd-nb.infocdnsciencepub.com These enzymes are non-specific and have the ability to oxidize a broad spectrum of substrates. researchgate.net The main ligninolytic enzymes involved in dye degradation are lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase. researchgate.netnih.gov
Lignin Peroxidase (LiP): LiP is a heme-containing peroxidase that can oxidize non-phenolic aromatic compounds. cdnsciencepub.com It plays a role in the degradation of lignin and other aromatic compounds through an oxidative process. researchgate.net Studies have shown that LiP is involved in the degradation of disperse dyes. researchgate.netxisdxjxsu.asia For example, the fungus Pleurotus ostreatus showed significant LiP activity during the biodegradation of disperse yellow SRLB. xisdxjxsu.asia In some studies involving multiple ligninolytic enzymes, LiP has been identified as the most active enzyme in the biodegradation process of textile effluents containing disperse dyes. researchgate.net
Manganese Peroxidase (MnP): MnP, another heme-containing peroxidase, oxidizes Mn²⁺ to Mn³⁺. nih.gov The resulting Mn³⁺ is a strong oxidant that can then oxidize a variety of phenolic and non-phenolic compounds, including dyes. nih.govasm.org The fungus Daedalea dickinsii IEBL-2 produced MnP with high activity and was capable of degrading a significant percentage of disperse dyes. cabidigitallibrary.org
Laccase: Laccases are copper-containing oxidases that can oxidize a wide range of phenolic compounds and aromatic amines. mdpi.com They are known to be involved in the breakdown of complex dye molecules. researchgate.net The decolorization of several azo dyes, including a disperse yellow dye, has been successfully achieved using laccase from the fungus Paraconiothyrium variabile. nih.gov The efficiency of laccase-mediated decolorization can sometimes be enhanced by the presence of mediators. nih.gov
The table below summarizes the degradation of Disperse Yellow SRLP by various brown rot fungi and the associated enzyme activities.
| Fungus | Degradation (%) | Lignin Peroxidase (U/mL) | Manganese Peroxidase (U/mL) | Laccase (U/mL) |
| Daedalea dickinsii IEBL-2 | 75 | 865.55 | 612.31 | - |
| Coniophora puteana IEBL-1 | 69 | 842.12 | 603.16 | - |
| Fimitopsis pinicola IEBL-4 | 54 | - | 486.65 | - |
| Piptoporus betulinus IEBL-3 | 47 | - | 453.18 | - |
| Data sourced from a study on the degradation of disperse dyes by brown rot fungi. researchgate.netcabidigitallibrary.org |
Azoreductases in Microbial Degradation
The initial and rate-limiting step in the bacterial breakdown of azo dyes like this compound is the reductive cleavage of the azo bond (-N=N-). mdpi.com This process is catalyzed by enzymes known as azoreductases. nih.govijcmas.com These enzymes transfer reducing equivalents, typically from NADH or NADPH, to the azo bond, breaking it to form colorless aromatic amines, which may be toxic and require further degradation. mdpi.comnih.govresearchgate.net
Bacterial biodegradation of azo dyes is frequently initiated by the action of azoreductases, often under anaerobic or anoxic conditions, followed by the aerobic degradation of the resulting aromatic amines. ijcmas.comjmbfs.org A variety of microorganisms have been shown to produce these enzymes. nih.gov For instance, an azoreductase isolated from an Enterobacter agglomerans strain demonstrated the ability to decolorize several azo dyes, including a Disperse Yellow. nih.gov This particular enzyme is a monomeric, flavin-free protein that depends on NADH for its activity. nih.gov The enzymatic degradation can occur both inside the cell and extracellularly. mdpi.com The complexity of the complete mineralization of azo dyes highlights the need for continued research into the biochemical pathways involved. nih.gov
Yeast and Fungal Mediated Decolorization (e.g., Candida dubliniensis, Brown Rot Fungi)
Various fungi and yeasts have demonstrated significant potential in decolorizing and degrading disperse dyes through the action of extracellular enzymes. nih.gov
The yeast Candida dubliniensis (isolate Y014) has been identified as an effective decolorizer for Disperse Yellow 5G, achieving a 53.21% decolorization rate on its own. nih.gov Research has shown that using a co-culture, or consortium, of different yeast species can enhance the degradation efficiency. A combination of C. dubliniensis (Y014) and Candida guilliermondii (Y004) increased the decolorization of Disperse Yellow 5G to 65%. nih.gov
Brown rot fungi are another group capable of degrading disperse dyes. Studies on the related dye Disperse Yellow SRLP showed significant degradation by several species. Daedalea dickinsii IEBL-2 achieved 75% degradation of Disperse Yellow SRLP within seven days, while Coniophora puteana IEBL-1 degraded 69% in eight days. researchgate.netresearchgate.net The white-rot fungus Pleurotus ostreatus also showed high potential, degrading 89.37% of Disperse Yellow SRLB after process optimization. xisdxjxsu.asia The degradation process by fungi is attributed to extracellular ligninolytic enzymes, such as peroxidases and laccases. ijcmas.comresearchgate.net
| Microorganism | Dye | Decolorization / Degradation (%) | Reference |
|---|---|---|---|
| Candida dubliniensis (Y014) | Disperse Yellow 5G | 53.21% | nih.gov |
| Co-culture: C. dubliniensis (Y014) & C. guilliermondii (Y004) | Disperse Yellow 5G | 65% | nih.gov |
| Daedalea dickinsii IEBL-2 | Disperse Yellow SRLP | 75% | researchgate.net |
| Coniophora puteana IEBL-1 | Disperse Yellow SRLP | 69% | researchgate.net |
| Pleurotus ostreatus | Disperse Yellow SRLB | 89.37% | xisdxjxsu.asia |
Optimization of Biodegradation Parameters (e.g., Temperature, pH, Enzyme Concentration)
The efficiency of microbial decolorization is highly dependent on physical and chemical parameters such as temperature, pH, dye concentration, and enzyme concentration. pjsir.org Optimizing these factors is crucial for maximizing degradation rates. jmbfs.org
For the yeast Candida dubliniensis degrading Disperse Yellow 5G, the highest decolorization performance was observed at a temperature of 25°C and an acidic pH of 4. nih.gov In another study, the optimal temperature for the degradation of a disperse yellow dye by Klebsiella spp. was found to be 35°C. jmbfs.org Generally, the optimal pH for dye removal by most bacteria falls within the range of 6.0 to 10.0. jmbfs.org
Response Surface Methodology (RSM) is a statistical tool frequently used to optimize these interacting parameters with a minimal number of experiments. jmbfs.orgxisdxjxsu.asiapjsir.org For the fungus Pleurotus ostreatus degrading Disperse Yellow SRLB, optimization of growth and nutritional parameters using RSM led to an enhanced biodegradation of 89.37%. xisdxjxsu.asia Similarly, for the brown rot fungus Piptoporus betulinus, optimal conditions for degrading other textile dyes were determined to be a pH of 6, a temperature of 32.5°C, and a dye concentration of 0.03% over a 5-day incubation period. pjsir.org The activity of the degradative enzymes themselves is also pH and temperature-dependent. Laccase enzymes, for example, often show maximum activity at a specific optimal pH, with performance decreasing as the pH deviates from this value. researchgate.net
| Microorganism | Dye | Optimal pH | Optimal Temperature (°C) | Reference |
|---|---|---|---|---|
| Candida dubliniensis | Disperse Yellow 5G | 4 | 25 | nih.gov |
| Klebsiella spp. | Disperse Yellow | - | 35 | jmbfs.org |
| Piptoporus betulinus* | Textile Dyes | 6 | 32.5 | pjsir.org |
*Data for related textile dyes, demonstrating general optimization trends.
Identification and Analysis of Biodegradation Metabolites
Identifying the intermediate and final products of dye degradation is critical to ensure that the remediation process leads to detoxification and not the formation of more harmful compounds. uga.edu The aromatic amines produced from the initial cleavage of the azo bond can be toxic, mutagenic, or carcinogenic. mdpi.comnih.gov
Various analytical techniques are employed to identify these metabolites. Fourier Transform Infrared Spectroscopy (FT-IR) analysis can confirm biodegradation by revealing changes in the functional groups between the parent dye and the resulting products. eeer.org More advanced techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to precisely identify the molecular structure of intermediate metabolites, allowing for the construction of detailed degradation pathways. jneonatalsurg.com
A study on the fungal degradation of Disperse Yellow 3, a structurally similar compound, indicated that peroxidase enzymes were responsible for an asymmetric cleavage of the azo bond. uga.edu This process was suggested to generate intermediate compounds such as 4-acetamidophenyldiazene and 4-methyl-1,2-benzoquinone. uga.edu The identification of these products provides fundamental insights into the mechanisms of fungal degradation. uga.edu
Advanced Oxidation Processes (AOPs) for this compound Treatment
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). researchgate.netmdpi.com These methods are particularly effective for treating recalcitrant compounds like disperse dyes. researchgate.net
Fenton and Photo-Fenton Oxidation Systems
The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) as a catalyst to produce powerful hydroxyl radicals. researchgate.net This method has proven to be highly effective for the treatment of disperse dyes, achieving significant color and Chemical Oxygen Demand (COD) removal. researchgate.netwalshmedicalmedia.com For Disperse Yellow 23, the Fenton reaction resulted in 84.66% color removal and a 75.81% reduction in COD. walshmedicalmedia.com The efficiency of the Fenton process is highly dependent on pH, with optimal results typically occurring in acidic conditions (e.g., pH 2-3). walshmedicalmedia.comscialert.net
The photo-Fenton process enhances the traditional Fenton reaction by incorporating UV light. This addition accelerates the regeneration of the Fe²⁺ catalyst and promotes the generation of additional hydroxyl radicals, often leading to higher degradation rates and more complete mineralization (conversion of organic compounds to CO₂, H₂O, and inorganic ions). researchgate.net For a model mixture of dyes, the photo-Fenton reaction achieved a 79% removal of Total Organic Carbon (TOC), whereas the standard Fenton reaction removed only 45% under optimized conditions. researchgate.net
| Process | Dye | Parameter | Removal Efficiency (%) | Reference |
|---|---|---|---|---|
| Fenton | Disperse Yellow 23 | Color | 84.66% | walshmedicalmedia.com |
| Fenton | Disperse Yellow 23 | COD | 75.81% | walshmedicalmedia.com |
| Fenton | Dye Mixture | TOC | 45% | researchgate.net |
| Photo-Fenton | Dye Mixture | TOC | 79% | researchgate.net |
Ozonation and UV-Enhanced Ozonation Processes
Ozonation (O₃) is another powerful AOP that can effectively decolorize dye effluents. pjoes.com Ozone can react with organic compounds directly or indirectly through the formation of hydroxyl radicals, especially at higher pH values. icrc.ac.ir A study on Disperse Yellow 42 found that ozonation alone could achieve 30% dye removal. mdpi.com The efficiency can be significantly improved through catalytic ozonation, where the addition of a catalyst like iron and manganese-loaded zeolite increased the removal of Disperse Yellow 42 to 73%. mdpi.com
Combining ozonation with UV irradiation (UV/O₃) further enhances the degradation process. icrc.ac.ir UV light accelerates the decomposition of ozone into hydroxyl radicals, leading to a more efficient breakdown of pollutants. mdpi.compjoes.comicrc.ac.ir While both ozonation and UV/O₃ can achieve complete decolorization, the combined process is notably more effective at mineralization, achieving higher reductions in COD and TOC. icrc.ac.ir For example, after 90 minutes of treatment for a reactive dye, ozonation alone achieved 47% COD and 19% TOC removal, while the UV/O₃ process reached 57% COD and 27% TOC removal. icrc.ac.ir
Electrochemical Oxidation Mechanisms
Electrochemical oxidation is a promising method for the degradation of dyes like this compound. This process involves the generation of highly reactive species at an electrode surface, which then break down the complex dye molecules. iwaponline.com The oxidation can occur directly at the anode or indirectly through mediators generated in the solution. acs.org
The mechanism often involves the electrochemical generation of strong oxidizing agents, such as hydroxyl radicals (•OH) and hypochlorite (B82951) (OCl-), from the supporting electrolyte. iwaponline.comacs.org For instance, in the presence of chloride ions, chlorine gas can be formed, which then reacts with water to produce hypochlorous acid and hypochlorite, both of which are powerful oxidizing agents. iwaponline.com Cyclic voltammetry studies can help elucidate the indirect oxidation of dye molecules on the electrode surface. acs.org The efficiency of electrochemical oxidation is influenced by parameters such as current density, flow rate, and the composition of the effluent. acs.org
The process can be highly effective, with studies showing significant color and chemical oxygen demand (COD) reduction. acs.org For example, at lower concentrations, the degradation kinetics may follow a pseudo-first-order model, governed by mass transport. iwaponline.com
Table 1: Factors Influencing Electrochemical Oxidation Efficiency
| Parameter | Influence on Degradation |
|---|---|
| Current Density | Higher current densities generally lead to increased degradation rates. acs.org |
| Flow Rate | Affects the contact time between the dye and the electrode surface. acs.org |
| Electrolyte Type | The choice of supporting electrolyte can determine the type of oxidizing species generated. iwaponline.com |
| pH | Can influence the speciation of reactants and the efficiency of the oxidation process. acs.org |
| Initial Dye Concentration | At higher concentrations, the reaction rate may become limited by factors other than mass transport. iwaponline.com |
Photocatalytic Degradation Utilizing Metal Oxide Semiconductors
Photocatalytic degradation using metal oxide semiconductors is another effective advanced oxidation process (AOP) for breaking down organic pollutants like this compound. tandfonline.comuvic.ca Materials such as titanium dioxide (TiO2) and zinc oxide (ZnO) are commonly used due to their high photocatalytic activity, stability, and low cost. tandfonline.comuvic.ca
The fundamental mechanism involves the generation of electron-hole pairs when the semiconductor is irradiated with light of sufficient energy (equal to or greater than its bandgap). tandfonline.commdpi.com These charge carriers then migrate to the catalyst's surface. The holes can oxidize water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), while the electrons can reduce oxygen to form superoxide (B77818) radicals. mdpi.comacs.org These radicals are powerful oxidizing agents that can non-selectively degrade the dye molecules into simpler, less harmful substances like carbon dioxide and water. acs.org
The efficiency of photocatalytic degradation is influenced by several factors, including the type of semiconductor, its surface area, the pH of the solution, and the intensity of the light source. tandfonline.commdpi.com For instance, metal oxide nanoparticles are particularly effective due to their high surface-area-to-volume ratio, which provides more active sites for the reaction. tandfonline.com
Table 2: Common Metal Oxide Semiconductors in Photocatalysis
| Semiconductor | Key Properties |
|---|---|
| Titanium Dioxide (TiO2) | High efficiency, chemical stability, non-toxic, and low cost. tandfonline.com |
| Zinc Oxide (ZnO) | Similar to TiO2 in its photocatalytic activity and is also a low-cost material. tandfonline.comuvic.ca |
| Iron(III) Oxide (Fe2O3) | A stable n-type semiconductor. rsc.org |
| Copper(I) Oxide (Cu2O) | A p-type photocatalyst with a band gap in the visible range. rsc.org |
Combined AOPs for Enhanced Degradation Efficiency
To enhance the degradation efficiency of persistent organic pollutants like this compound, multiple Advanced Oxidation Processes (AOPs) can be combined. These combined systems often exhibit synergistic effects, leading to faster and more complete mineralization of the target compounds. nih.gov
Common combinations include:
Photo-Fenton: This process combines the Fenton reaction (Fe²⁺/H₂O₂) with UV-visible light. The light enhances the degradation rate by promoting the photoreduction of Fe³⁺ back to Fe²⁺, which can then react with hydrogen peroxide to generate more hydroxyl radicals. nih.gov
Sono-Fenton: The application of ultrasound to the Fenton process can also enhance the generation of hydroxyl radicals. nih.gov
Photocatalysis with Oxidants: The addition of oxidants like hydrogen peroxide (H₂O₂) to a photocatalytic system (e.g., TiO₂/UV) can significantly increase the degradation rate by providing an additional source of hydroxyl radicals. mdpi.com
Solar Thermo- and Electrochemistry plus Photocatalysis (STEP-AOPs): This innovative approach combines solar thermal energy, electrochemical processes, and photocatalysis to achieve high mineralization rates. rsc.org
These combined AOPs can overcome the limitations of individual processes. For example, in a study on the degradation of an azo dye, a combination of solar thermo-electro flows with photocatalysis led to complete mineralization within 60 minutes. rsc.org Similarly, the use of nano-iron modified goldmine waste-solid as a catalyst in a Fenton-like process demonstrated enhanced degradation of Disperse Orange 288. researchgate.net
Role of Hydroxyl Radicals in AOPs
Hydroxyl radicals (•OH) are the primary reactive species responsible for the degradation of organic pollutants in most Advanced Oxidation Processes (AOPs). uvic.caekb.eg These radicals are highly reactive and non-selective, allowing them to attack a wide range of organic compounds, including the complex structures of dyes like this compound. ekb.eg
The generation of hydroxyl radicals is a common feature of various AOPs:
Fenton and Photo-Fenton Processes: In the Fenton reaction, ferrous ions (Fe²⁺) catalyze the decomposition of hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. ekb.eg The addition of UV light in the photo-Fenton process further enhances •OH production. nih.gov
Photocatalysis: When a semiconductor photocatalyst like TiO₂ is illuminated, the photogenerated holes can react with water or hydroxide ions on the catalyst surface to form hydroxyl radicals. acs.orgmdpi.com
Electrochemical AOPs: Hydroxyl radicals can be generated directly at the anode through the oxidation of water or indirectly through processes like the electro-Fenton method. iwaponline.com
Ozonation: In catalytic ozonation, the decomposition of ozone on a catalyst surface can lead to the formation of hydroxyl radicals. mdpi.com
The mechanism of degradation by hydroxyl radicals typically involves hydrogen abstraction or addition to unsaturated bonds, leading to the fragmentation of the dye molecule and its eventual mineralization into CO₂, water, and inorganic ions. ekb.egohsu.edu The high oxidative potential of hydroxyl radicals makes them capable of breaking down even recalcitrant organic molecules. ekb.eg
Catalytic Ozonation Using Metal-Loaded Zeolites
Catalytic ozonation is an effective advanced oxidation process for the removal of recalcitrant organic compounds like disperse dyes. The use of metal-loaded zeolites as catalysts can significantly enhance the efficiency of this process compared to ozonation alone. mdpi.com Zeolites, with their porous structure and high surface area, provide an excellent support for metal catalysts. frontiersin.org
In a study on the removal of Disperse Yellow 42, a bimetallic catalyst of iron (Fe) and manganese (Mn) loaded onto sodium zeolite was utilized. The catalytic ozonation process achieved a 73% removal of the dye, which was significantly higher than the 30% removal by ozonation alone and 15% by adsorption. mdpi.com The enhanced degradation is attributed to the catalytic decomposition of ozone on the surface of the metal-loaded zeolite, leading to the generation of highly reactive hydroxyl radicals. mdpi.comfrontiersin.org
The efficiency of catalytic ozonation is influenced by several parameters, including:
Ozone dose
Contact time
pH of the solution
Catalyst dose mdpi.com
The decline in removal efficiency in the presence of a hydroxyl radical scavenger confirmed that the degradation mechanism is predominantly based on the action of these radicals. mdpi.com Furthermore, catalytic ozonation using Fe- and Mn-loaded sodium zeolite also proved effective in reducing the chemical oxygen demand (COD) of real textile wastewater. mdpi.com
Table 3: Comparison of Removal Efficiency for Disperse Yellow 42
| Treatment Process | Removal Efficiency (%) |
|---|---|
| Catalytic Ozonation (Fe/Mn-Zeolite) | 73 mdpi.com |
| Ozonation | 30 mdpi.com |
| Adsorption | 15 mdpi.com |
Adsorption-Based Remediation Technologies
Adsorption is a widely used and effective method for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. rsc.orgscirp.org This process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). rsc.org
Adsorbent Materials and Surface Chemistry
A variety of materials can be used as adsorbents for the removal of disperse dyes, each with its own surface chemistry and adsorption capacity. The effectiveness of an adsorbent is largely determined by its specific surface area, pore size distribution, and the presence of functional groups on its surface. hrpub.org
Commonly used adsorbent materials include:
Activated Carbon: Known for its high surface area and porous structure, activated carbon is a highly effective adsorbent for a wide range of dyes. scirp.org
Clays (e.g., Bentonite): These naturally occurring materials can be used as low-cost adsorbents. Their surface can be modified to enhance their adsorption capacity. For instance, modifying bentonite (B74815) with tetra butyl ammonium (B1175870) iodide (B-TBAI) was shown to increase the removal of Disperse Yellow 42 due to strong electrostatic interactions. pjoes.com
Biomass-based Adsorbents: Various waste materials from agriculture and forestry, such as sawdust, coir pith, and Gliricidia sepium, can be used as low-cost and environmentally friendly adsorbents. researchgate.netresearchgate.net
Industrial Wastes (e.g., Fly Ash): Fly ash, a byproduct of coal combustion, contains oxides like silica (B1680970) and alumina, which contribute to its adsorptive properties for disperse dyes. ijert.org
Zeolites: These are porous aluminosilicate (B74896) minerals that can be used as adsorbents. Their surface properties can be tailored for specific applications. hrpub.org
The surface chemistry of the adsorbent plays a crucial role in the adsorption process. For example, the presence of functional groups like hydroxyl and carboxyl groups can provide active sites for dye binding. researchgate.net The pH of the solution is also a critical factor, as it can affect the surface charge of the adsorbent and the ionization of the dye molecule, thereby influencing the electrostatic interactions between them. pjoes.com Disperse dyes, being generally hydrophobic, also have a tendency to accumulate at the surface of adsorbents from aqueous solutions. researchgate.net
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Disperse Yellow 42 |
| Disperse Orange 288 |
| Titanium dioxide |
| Zinc oxide |
| Iron(III) oxide |
| Copper(I) oxide |
| Hydrogen peroxide |
| Iron |
| Manganese |
| Sodium zeolite |
| Tetra butyl ammonium iodide |
| Bentonite |
| Silica |
| Alumina |
| Carbon dioxide |
| Water |
| Hydroxyl radical |
| Hypochlorite |
| Chlorine |
| Hypochlorous acid |
| Superoxide radical |
| Ferrous ion |
| Ozone |
| Hydroxide ion |
Adsorption Kinetics and Equilibrium Modeling
The study of adsorption kinetics for this compound is crucial for understanding the rate at which the dye is removed from an aqueous solution and transferred to the surface of an adsorbent. Various kinetic models are employed to describe the adsorption process, with the Freundlich and Boyd models being particularly relevant.
The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces. arabjchem.org It is often applicable to the adsorption of this compound, suggesting that the adsorbent surface has a non-uniform distribution of adsorption energies. The linear form of the Freundlich equation is expressed as:
ln qe = ln KF + (1/n) ln Ce
Where:
qe is the amount of dye adsorbed per unit mass of adsorbent at equilibrium (mg/g).
Ce is the equilibrium concentration of the dye in the solution (mg/L).
KF is the Freundlich constant, indicative of the adsorption capacity.
1/n is the heterogeneity factor, representing the adsorption intensity.
A study on the adsorption of a disperse yellow dye onto modified polyethylene (B3416737) terephthalate (B1205515) (PET) fibers found that the Modified Freundlich reaction model was the most effective in describing the kinetic reaction. scispace.com This indicates that the adsorption process is not limited to a monolayer and occurs on a heterogeneous surface.
The Boyd kinetic model helps to determine the rate-limiting step of the adsorption process, distinguishing between film diffusion (mass transfer from the bulk solution to the adsorbent surface) and intraparticle diffusion (diffusion within the pores of the adsorbent). arabjchem.org The Boyd equation is given by:
Bt = -0.4977 - ln(1 - F)
Where:
F is the fraction of solute adsorbed at time t compared to the amount adsorbed at equilibrium.
Bt is a mathematical function of F.
If a plot of Bt versus time yields a straight line passing through the origin, it suggests that intraparticle diffusion is the rate-controlling step. Conversely, if the line does not pass through the origin, film diffusion is the limiting factor. arabjchem.org In the case of this compound adsorption on modified PET fibers, the Boyd model was found to be the most suitable of the kinetic diffusion models, suggesting that the adsorption mechanism is predominantly controlled by diffusion within the particles. scispace.comresearchgate.net
Table 1: Adsorption Kinetic Models for Disperse Dyes
| Kinetic Model | Description | Relevance to this compound |
| Freundlich Isotherm | Empirical model for adsorption on heterogeneous surfaces. arabjchem.org | Often provides a good fit for equilibrium data, indicating non-uniform adsorption sites. jmaterenvironsci.com |
| Boyd Model | Distinguishes between film diffusion and intraparticle diffusion as the rate-limiting step. arabjchem.org | Studies have shown it to be suitable for modeling the diffusion kinetics of disperse dyes. scispace.com |
Influence of Environmental Factors on Adsorption Efficacy
The efficiency of this compound removal by adsorption is significantly influenced by various environmental and operational parameters. researchgate.net Understanding these factors is essential for optimizing the remediation process.
pH: The pH of the solution plays a critical role in the adsorption of disperse dyes. For many disperse dyes, including those similar to this compound, acidic conditions are favorable for adsorption. researchgate.net For instance, in the adsorption of Disperse Yellow 42 onto bentonite, the maximum uptake was observed at a pH of around 12 when the bentonite was modified with tetra butyl ammonium iodide, which imparted a positive surface charge. pjoes.com However, for unmodified adsorbents, the surface charge and the charge of the dye molecule dictate the optimal pH.
Initial Dye Concentration: The initial concentration of the dye in the wastewater affects the adsorption capacity. Generally, as the initial dye concentration increases, the amount of dye adsorbed per unit mass of the adsorbent also increases, until the saturation point of the adsorbent is reached. researchgate.net However, the percentage of dye removal may decrease at higher initial concentrations as the available adsorption sites become limited. researchgate.net
Adsorbent Dosage: Increasing the amount of adsorbent generally leads to a higher percentage of dye removal due to the greater availability of adsorption sites and a larger surface area. pjoes.com However, the adsorption capacity per unit mass of the adsorbent might decrease.
Temperature: Temperature can influence the adsorption process in several ways. It can affect the solubility of the dye and the kinetic energy of the dye molecules. The adsorption process can be either exothermic or endothermic. For example, a study on the adsorption of Disperse Yellow 42 found the process to be endothermic, meaning that an increase in temperature favored adsorption. pjoes.com
Contact Time: The removal of the dye increases with contact time until equilibrium is reached, after which the rate of adsorption becomes negligible. The time required to reach equilibrium depends on the specific adsorbent and the operating conditions.
Table 2: Influence of Environmental Factors on Disperse Dye Adsorption
| Factor | General Influence on Adsorption Efficacy |
| pH | Affects the surface charge of the adsorbent and the ionization of the dye. Optimal pH varies depending on the adsorbent. researchgate.netpjoes.com |
| Initial Dye Concentration | Higher concentrations can lead to increased adsorption capacity but may decrease the overall percentage of removal. researchgate.net |
| Adsorbent Dosage | Increased dosage generally improves the percentage of removal due to more available sites. pjoes.com |
| Temperature | Can either enhance or hinder adsorption depending on whether the process is endothermic or exothermic. pjoes.com |
Membrane Separation Technologies for Dye Removal
Membrane separation technologies, such as ultrafiltration and reverse osmosis, are effective physical methods for removing dyes from wastewater. nih.govresearchgate.net These processes utilize semi-permeable membranes to separate the dye molecules from the water.
Ultrafiltration (UF): Ultrafiltration is a pressure-driven membrane process that separates particles based on size. It is particularly effective for removing high molecular weight substances, including some disperse dyes which can exist as aggregates or be associated with other large molecules in the effluent. upc.edu Studies have demonstrated that UF membranes can achieve high removal rates for disperse dyes. For instance, a study using polyvinylidene difluoride (PVDF) ultrafiltration membranes to treat textile wastewater containing disperse dyes reported up to 96% dye removal. upc.edu The effectiveness of UF can be enhanced by using it in combination with other processes, such as coagulation, where flocculants are added to aggregate smaller dye particles before filtration. researchgate.net
Reverse Osmosis (RO): Reverse osmosis is a more stringent membrane filtration process that can remove even very small dissolved particles, including individual dye molecules and salts. ijfans.org RO operates at higher pressures than UF and uses membranes with smaller pores. garph.co.uk It has been shown to be highly effective in removing a wide range of dyes, with removal efficiencies often exceeding 95%. tums.ac.irsid.ir RO is considered a reliable technology for producing high-quality treated water that can potentially be reused in the dyeing process. tums.ac.ir However, a major challenge with both UF and RO is membrane fouling, where the membrane pores become blocked, reducing the permeate flux and requiring cleaning or replacement. rsc.org
Table 3: Comparison of Membrane Separation Technologies for Dye Removal
| Technology | Mechanism | Advantages for Disperse Dye Removal | Limitations |
| Ultrafiltration (UF) | Pressure-driven separation based on molecular size. nih.gov | Effective for aggregated or high molecular weight dyes. upc.edu Lower operating pressure than RO. | Potential for membrane fouling. rsc.org Less effective for small, dissolved dye molecules. |
| Reverse Osmosis (RO) | Pressure-driven separation using a dense membrane to remove dissolved solutes. ijfans.org | High removal efficiency for a broad range of dyes, including small molecules. tums.ac.ir Produces high-quality permeate. | High operating pressure required. Prone to significant membrane fouling. rsc.org |
Textile Dyeing Performance and Photophysical Properties of Disperse Yellow 5
Dyeing Mechanisms on Hydrophobic Fibers
The application of disperse dyes like Disperse Yellow 5 to hydrophobic fibers, most notably polyester (B1180765), is a process governed by the principles of solubility and diffusion. textileexplainer.com
Disperse Dye Uptake and Diffusion in Polyester Fibers
The dyeing process for polyester with this compound involves several key stages. Initially, the dye, which has low water solubility, is introduced into the dyebath as a fine aqueous dispersion. textileexplainer.comodmya.comcolourinn.in From this dispersion, a small fraction of the dye dissolves in the water. These dissolved dye molecules are then adsorbed onto the surface of the polyester fibers. textileexplainer.comodmya.com
Role of Dispersing Agents in Dye Bath Stability
Due to the low water solubility of disperse dyes, dispersing agents are essential for a stable and uniform dyebath. medcraveonline.comayshzj.com These agents, which can be anionic or non-ionic surfactants, prevent the fine dye particles from clumping together, a phenomenon known as agglomeration. medcraveonline.comayshzj.comayshzj.com
Optimization of Dyeing Parameters
The successful application of this compound requires careful control over several process variables to ensure optimal color yield and fastness.
Influence of Temperature, pH, and Dye Concentration
Temperature: This is a critical factor in dyeing polyester. The rate of dye diffusion into the fiber increases significantly with temperature. odmya.comscribd.com Optimal dyeing is typically performed at high temperatures, around 120°C to 130°C, under pressure. hermetachem.comcolourinn.in These temperatures are necessary to swell the polyester fibers, allowing the dye molecules to penetrate the fiber structure effectively. scribd.comcolourinn.in
pH: The dyebath is maintained in a weakly acidic range, typically between pH 4.5 and 5.5, often using acetic acid. scribd.comcolourinn.incolourinn.in This pH level is important for the stability of many disperse dyes and helps prevent the degradation of the polyester fiber itself, which can occur in alkaline conditions at high temperatures. scribd.comgoogle.com
Dye Concentration: The amount of dye used directly affects the final color depth of the fabric. emerald.com Higher concentrations lead to deeper shades, up to the fiber's saturation point.
| Parameter | Optimal Range | Rationale |
| Temperature | 120°C - 130°C | Increases polyester fiber swelling and dye diffusion rate. hermetachem.comcolourinn.in |
| pH | 4.5 - 5.5 | Ensures dye stability and prevents fiber degradation. scribd.comcolourinn.incolourinn.in |
| Dye Concentration | Varies | Determines the final depth of shade on the fabric. emerald.com |
Effects of Material-to-Liquor Ratio
The material-to-liquor ratio (MLR), which is the ratio of the weight of the fabric to the volume of the dyebath, influences dye exhaustion. china-dyestuff.com A lower liquor ratio (less water) increases the effective dye concentration, which can lead to higher dye uptake by the fiber. china-dyestuff.comarts.ac.uk However, the ratio must be sufficient to allow the fabric to move freely in the dyeing machine to ensure even dyeing and prevent creasing. china-dyestuff.com Modern dyeing machines often operate at low liquor ratios (e.g., 1:5 to 1:10) to conserve water, energy, and chemicals. china-dyestuff.comtextiletoday.com.bd Studies have shown that varying the liquor ratio can impact the final colorfastness properties of the dyed fabric. sciencepublishinggroup.comresearchgate.net
| Liquor Ratio | Effect on Dyeing |
| High (e.g., 1:30) | May lead to lower dye exhaustion as more dye remains in the larger volume of water. china-dyestuff.comarts.ac.uk |
| Low (e.g., 1:5) | Generally promotes higher dye exhaustion and saves water and energy. china-dyestuff.comtextiletoday.com.bd |
| Very Low (e.g., <1:4) | Can lead to uneven dyeing due to restricted fabric movement and potential dye aggregation. arts.ac.uktextiletoday.com.bd |
Photostability and Photodegradation Studies
The resistance of a dye to fading upon exposure to light, known as light fastness, is a critical quality parameter for textiles. This compound, as an azo dye, can undergo photodegradation. The light fastness of disperse dyes is generally considered fair to good. inflibnet.ac.in For instance, some commercial variants of yellow disperse dyes exhibit light fastness ratings of 4-5 on a scale of 1 to 8. inflibnet.ac.in
The degradation process often involves the photo-oxidation of the dye's chromophore, the part of the molecule that absorbs light and gives it color. For azo dyes, this can involve the cleavage of the azo bond (-N=N-), which disrupts the conjugated system and leads to a loss of color. scirp.org The rate of this degradation is influenced by factors such as the intensity of the light, the presence of oxygen and moisture, and the chemical environment within the fiber. scirp.org Studies on similar fluorescent yellow disperse dyes have shown that photodegradation can be affected by the solvent used and whether the conditions are aerobic (with air) or anaerobic (without air). scirp.orginstras.com For example, the photodegradation of Coumarin Disperse Yellow 82 was found to be more significant under anaerobic conditions, while the presence of air limited the degradation. scirp.org
Quantum Yield of Photodegradation
The quantum yield of photodegradation is a critical measure of a dye's stability when exposed to light, quantifying the efficiency of the light-induced degradation process. For this compound, specific data on its photodegradation quantum yield is not extensively detailed in the available literature. However, information on its precursor, m-nitroaniline, indicates a photodegradation half-life of approximately 0.0126 years, which suggests a degree of stability, although this does not directly translate to the behavior of the final dye molecule on a fiber. google.com The stability of azo disperse dyes is a crucial factor for their technical applications, as high photostability is necessary to ensure the longevity of the color on textiles.
Influence of Solvent Polarity and Atmospheric Conditions (Aerobic/Anaerobic) on Photodegradation
The environment surrounding the dye molecule significantly influences its stability. For disperse dyes like this compound, both solvent polarity and the presence or absence of oxygen (aerobic vs. anaerobic conditions) play a role in their degradation pathways. The degradation of azo dyes can occur through reductive or oxidative mechanisms.
In treatment processes, this compound has been shown to be effectively decolorized through chemical reduction, a process that breaks the defining azo bond (-N=N-). uliege.be Furthermore, studies on biodegradation, a related degradation process, have found that this compound can be decolorized by over 90% within a day under specific biological treatment conditions. researchgate.net While direct studies on the photodegradation of this compound under varying atmospheric conditions are limited, the general behavior of azo dyes suggests that anaerobic conditions would favor reductive cleavage of the azo linkage, while aerobic conditions might involve oxidative attacks on the aromatic rings or the azo group, often mediated by reactive oxygen species.
Identification of Photodegradation Products
The identification of degradation products is essential for understanding the mechanism of fading. For this compound, with its monoazo structure, the primary point of cleavage during reductive degradation is the azo bond. This process would break the molecule into its original precursor components: p-nitroaniline and an amino derivative of 4-hydroxy-1-methylquinolin-2(1H)-one. worlddyevariety.com Analytical techniques such as Liquid Chromatography/Mass Spectrometry (LC/MS) are employed to identify such degradation products, providing insight into the dye's stability and the nature of its decomposition. epa.gov
Spectroscopic Characterization of Dyed Substrates
Reflectance Spectra and Color Strength (K/S Values)
The color of a dyed textile is quantitatively assessed using reflectance spectroscopy. The Kubelka-Munk equation is a fundamental theory applied to opaque or light-scattering samples like textiles to relate their reflectance to the concentration of the colorant. vdoc.pub This relationship is expressed through the K/S value, where K is the absorption coefficient and S is the scattering coefficient. The K/S value is directly proportional to the concentration of the dye on the fiber, serving as a critical measure of color strength or tinctorial depth.
Studies involving the dyeing of polyester fabrics with this compound have confirmed a linear relationship between the dye uptake on the fabric and the resulting K/S value. researchgate.net However, research also indicates that the dyeing performance and the ability to achieve acceptable color strength with this compound on polyester are highly dependent on the pH of the dyebath. Dyeing at the optimal acidic pH of 4.5 yields significantly better results compared to dyeings at higher pH values of 6.0 or 7.0, where the dyeability is not considered acceptable. researchgate.netresearchgate.net
Table 1: Dyeability of Disperse Dyes at Various pH Levels
| Disperse Dye | Acceptable Dyeability at pH 6.0-7.0 (Compared to pH 4.5) |
| Disperse Yellow 3 | Yes |
| Disperse Yellow 23 | Yes |
| This compound | No |
| Disperse Yellow 60 | No |
This table is based on findings from studies assessing color differences and acceptability standards. researchgate.netresearchgate.net
Advanced Textile Applications and Functionalization
Beyond conventional apparel and home textiles, disperse dyes can be utilized in more specialized fields. This compound has been identified for use in non-traditional applications such as in the formulation of inks for dyeing plastic materials. research-solution.com Specifically, it has been listed as a suitable colorant in ink compositions for coloring spectacle lenses and in water-based inks for inkjet printing processes, including those for thermal transfer applications. google.comgoogleapis.comgoogle.com.naepo.org These applications leverage the dye's ability to diffuse into and color synthetic polymer substrates, a characteristic fundamental to its use as a disperse dye. There is limited information in the searched literature regarding the use of this compound in creating functionalized textiles, such as those with stimuli-responsive or antimicrobial properties. scribd.com
Enhancing UV Protection of Dyed Fabrics
Textiles can serve as a barrier between human skin and harmful ultraviolet (UV) radiation from the sun. The effectiveness of this protection is quantified by the Ultraviolet Protection Factor (UPF). hohenstein.comhohenstein.us The ability of a fabric to block UV radiation is influenced by its composition, construction, and color. fibre2fashion.com Dyeing fabrics can significantly enhance their UV protective properties, as many dye molecules absorb UV radiation. fibre2fashion.comnih.gov
While the general class of disperse dyes is known to improve the UPF of textiles, and specific research exists for synthesizing disperse dyes with built-in UV-absorbing capabilities, detailed research findings and specific UPF data for fabrics dyed exclusively with C.I. This compound are not extensively documented in the reviewed scientific literature. sci-hub.ruresearchgate.net In principle, because this compound absorbs light in the higher-energy visible spectrum, it inherently provides some level of UV absorption.
Further enhancement of UV protection on disperse-dyed fabrics is often achieved through post-treatment with UV absorbers or nano-metal oxides like zinc oxide (ZnO) or titanium dioxide (TiO₂). mdpi.com These nanoparticles are effective at scattering and absorbing a broad spectrum of UV radiation, thereby increasing the fabric's UPF rating. mdpi.com However, specific studies detailing this application method and its resulting UPF values for this compound could not be found in the searched results.
Self-Cleaning Properties of Treated Textiles
The concept of self-cleaning textiles is a significant advancement in fabric technology, aimed at reducing the need for frequent laundering. fibre2fashion.compolyu.edu.hk This property is typically imparted by applying a photocatalyst to the fabric surface. fibre2fashion.comdst.gov.in Titanium dioxide (TiO₂) nanoparticles are the most commonly used photocatalysts due to their efficiency, stability, and non-toxicity. nih.govnih.gov
The self-cleaning mechanism is based on photocatalysis. When the TiO₂-coated fabric is exposed to a light source containing UV rays, such as sunlight, the TiO₂ particles become activated. This activation generates highly reactive oxygen species that can decompose organic dirt, pollutants, and microorganisms on the fabric's surface into harmless substances like carbon dioxide and water. nih.govfibre2fashion.comdst.gov.in
This technology has been successfully applied to polyester fabrics, which are commonly dyed with disperse dyes. nih.govgoogle.com The process generally involves treating the dyed fabric with a nano-TiO₂ solution. While the principles of creating self-cleaning textiles using disperse-dyed fabrics and photocatalytic nanoparticles are well-established, specific research detailing the performance, efficiency, and durability of such treatments on fabrics dyed specifically with C.I. This compound is not available in the reviewed literature. Studies have been conducted on other disperse dyes, but not on this compound. nih.govgoogle.com
Theoretical and Computational Studies on Disperse Yellow 5
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations have become an indispensable tool for understanding the electronic structure and properties of dye molecules. Methodologies like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are frequently employed to predict various characteristics of these compounds. semanticscholar.orgresearchgate.nettandfonline.com
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. semanticscholar.orgresearchgate.net It has been successfully applied to study the ground-state geometries of disperse dyes. semanticscholar.org For instance, DFT calculations have been used to explore the cis/trans conformational alterations and the azo-hydrazone tautomerism in some Disperse Yellow dyes. rsc.org Theoretical studies have shown that the hydrazone form of certain azo dyes is the more stable tautomer in the solid state, a finding that is consistent with experimental data. rsc.org
Time-Dependent DFT (TD-DFT) is an extension of DFT used to describe excited states and has been instrumental in predicting the optical and spectroscopic properties of medium to large-sized molecules. semanticscholar.org This method is particularly useful for calculating the absorption wavelengths (λmax) of dyes. semanticscholar.orgresearchgate.net Researchers have found excellent agreement between experimentally determined λmax values and those computed using TD-DFT, validating the accuracy of these theoretical approaches. semanticscholar.orgresearchgate.net For example, studies on various heterocyclic azo disperse dyes have demonstrated that the B3LYP functional combined with basis sets like 6-31G(d) and 6-311G(d,p) provides reliable predictions of UV-vis spectra. semanticscholar.orgresearchgate.net
Prediction of Chemical Reactivity and Absorption Characteristics
Theoretical calculations are powerful in predicting the chemical reactivity of dye molecules. Molecular orbital-dependent descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to evaluate chemical reactivity and catalytic affinity. tandfonline.com A smaller HOMO-LUMO energy gap generally indicates higher reactivity and a greater tendency for degradation. tandfonline.com
The absorption characteristics of dyes are directly related to their electronic transitions. TD-DFT calculations can predict the electronic absorption maxima (λmax), which correspond to the color of the dye. researchgate.nettandfonline.com The effect of different substituent groups on the absorption wavelength can be systematically studied. For example, it has been shown that the presence of electron-donating or electron-withdrawing groups can shift the absorption spectrum, thereby altering the dye's color. tandfonline.comresearchgate.net The solvent environment can also influence the absorption spectra, and computational models can account for these effects. semanticscholar.orgresearchgate.net
Table 1: Predicted Properties of Azo Dyes from Theoretical Calculations
| Property | Computational Method | Key Findings |
|---|---|---|
| Molecular Geometry | DFT | Determination of stable tautomeric and conformational isomers. rsc.org |
| Absorption Wavelength (λmax) | TD-DFT | Accurate prediction of UV-vis spectra and color. semanticscholar.orgresearchgate.net |
| Chemical Reactivity | DFT (HOMO-LUMO analysis) | Evaluation of stability and degradation tendency. tandfonline.com |
| Solvent Effects | TD-DFT with solvent models (e.g., CPCM) | Understanding the influence of the medium on absorption. semanticscholar.orgresearchgate.net |
Mechanistic Insights into Degradation Pathways
Computational studies have been crucial in elucidating the complex mechanisms of azo dye degradation. These investigations provide detailed information on bond cleavage pathways and the role of reactive species like hydroxyl radicals.
Elucidation of N-N and C-N Bond Cleavage Pathways in Azo Dye Degradation
A central question in the degradation of azo dyes is whether the initial cleavage occurs at the N-N double bond or an adjacent C-N single bond. researchgate.net Theoretical studies using DFT have explored the potential energy profiles for both pathways. researchgate.net For some azo dyes, it has been found that the C-N bond cleavage is energetically more favorable than the N-N bond cleavage. researchgate.netrsc.org This is a significant finding as it contradicts the common assumption that the azo bond is always the weakest link. The degradation of azo dyes can be initiated by the attack of a hydroxyl radical, leading to the formation of various intermediates. researchgate.net
Computational Modeling of Hydroxyl Radical Attack Mechanisms
The degradation of many organic pollutants, including azo dyes, is often initiated by an attack from highly reactive hydroxyl (•OH) radicals. researchgate.netcsir.co.za Computational modeling can simulate this process and identify the most likely sites of attack. researchgate.net By calculating local reactivity indices, researchers can predict which atoms in the dye molecule are most susceptible to radical attack. researchgate.net These studies have revealed that the initial attack by a hydroxyl radical can lead to the formation of a pre-reaction complex, followed by a transition state leading to bond cleavage. rsc.org The presence of a solvent, like water, can also influence the reaction, sometimes accelerating one pathway while inhibiting another. csir.co.za
Quantitative Analysis of Substituent Effects on Reaction Kinetics and Thermodynamics
Substituents on the aromatic rings of azo dyes can significantly influence their degradation rates. nih.govmdpi.comlumenlearning.com Quantitative structure-activity relationship (QSAR) studies, often aided by computational chemistry, can correlate the electronic properties of substituents with reaction kinetics and thermodynamics. For example, electron-donating groups can increase the electron density of the aromatic ring, potentially making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. lumenlearning.commsu.edu
Computational studies have quantified these effects by calculating activation energies and reaction enthalpies for the degradation of various substituted azo dyes. researchgate.net This allows for a systematic understanding of how different functional groups impact the stability and degradation efficiency of the dyes. tandfonline.com For instance, the removal of an intramolecular hydrogen bond in a dye structure was shown to enhance both C-N and N-N bond cleavages, with a more pronounced effect on the C-N pathway. researchgate.net
Table 2: Investigated Compounds
| Compound Name |
|---|
| Disperse Yellow 5 |
| Benzene |
| Phenol (B47542) |
| Nitrobenzene |
Table 3: Computational Methods and Basis Sets Mentioned
| Method/Functional | Basis Set |
|---|---|
| DFT | 6-31G* |
| TD-DFT | 6-311+G(d,p) |
| B3LYP | 6-31G(d) |
| CAM-B3LYP | 6-311G(d,p) |
| MPW1PW91 | LanL2DZ |
| VWN-BP | DNP |
Q & A
Q. How should raw and processed data be organized in publications on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
